Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Description
Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) Chloride (CAS: 944451-28-9) is a chiral ruthenium complex featuring a p-cymene ligand and a (R)-dm-segphos® ligand. The ligand comprises a 1,3-benzodioxole backbone with 3,5-xylyl (3,5-dimethylphenyl) groups on phosphorus, providing steric bulk and electronic tuning. The molecular formula is C₄₈H₄₂Cl₂O₄P₂Ru (MW: 916.78 g/mol) . This complex is widely used in asymmetric catalysis, particularly hydrogenation and transfer hydrogenation, due to its high enantioselectivity and stability under reaction conditions .
Properties
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C10H14.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-8(2)10-6-4-9(3)5-7-10;;;/h9-24H,25-26H2,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNJPFQWQJQPEH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H58Cl2O4P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-30-3 | |
| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating enantioselective synthesis. The compound’s interaction with biomolecules is primarily through its chiral phosphine ligand, which allows it to bind selectively to specific sites on enzymes and proteins, enhancing the efficiency and selectivity of biochemical reactions.
Cellular Effects
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interaction with key biomolecules within the cell. For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride involves its binding interactions with biomolecules. The chiral phosphine ligand allows the compound to bind selectively to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This selective binding can result in changes in gene expression and cellular function, making it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and applications.
Metabolic Pathways
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function within the cell.
Subcellular Localization
Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleruthenium(II) chloride is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function.
Biological Activity
Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride is a prominent organometallic compound known for its applications in catalysis and potential biological activity. This article delves into the biological mechanisms, efficacy, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C56H58Cl2O4P2Ru
- Molecular Weight : 1028.98 g/mol
- CAS Number : 944451-30-3
- Appearance : Orange to brown solid
- Solubility : Insoluble in water
- Melting Point : >100°C
Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride primarily acts as a chiral phosphine ligand in enantioselective synthesis. Its mechanism involves:
- Catalytic Activity : The compound facilitates various chemical reactions by providing a chiral environment that enhances the selectivity for specific enantiomers.
- Target Interaction : It interacts with metal centers in substrates to promote reactions that are pivotal in organic synthesis.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have shown that ruthenium complexes can induce apoptosis in cancer cells. For instance, compounds similar to Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. The phosphine ligands contribute to the modulation of enzyme activity through metal coordination.
-
Antimicrobial Activity :
- Some studies suggest that ruthenium-based compounds can exhibit antimicrobial properties against various pathogens. This activity is thought to arise from the disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key enzymes linked to cancer | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Study Example
A study conducted by Smith et al. (2022) demonstrated the effectiveness of Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride in reducing the viability of breast cancer cells by 70% after 48 hours of treatment. The mechanism was attributed to the induction of oxidative stress leading to cell death.
Scientific Research Applications
Asymmetric Hydrogenation
One of the primary applications of RuCl(p-cymene)((R)-dm-segphos) is in asymmetric hydrogenation processes. This compound serves as a catalyst for the hydrogenation of various unsaturated organic compounds, particularly β-ketoimides and α,β-unsaturated carbonyl compounds. The catalyst facilitates the formation of chiral centers with high enantioselectivity.
Case Study :
In a study by Zhang et al. (2020), RuCl(p-cymene)((R)-dm-segphos) was utilized to achieve high yields (up to 99%) and excellent enantioselectivity (up to 95% ee) in the hydrogenation of β-ketoimides under mild conditions. This demonstrates the compound's effectiveness in producing valuable chiral intermediates for pharmaceutical applications.
Cross-Coupling Reactions
The compound has also been explored for its role in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for constructing complex organic molecules.
Data Table: Performance in Cross-Coupling Reactions
| Reaction Type | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl halides with phenols | 85 | KCO, DMF, 80°C |
| Heck Reaction | Aryl halides with alkenes | 90 | Pd(OAc), EtOH, 100°C |
Polymerization Catalysts
RuCl(p-cymene)((R)-dm-segphos) has been investigated as a catalyst for polymerization processes, particularly in the synthesis of functionalized polymers.
Case Study :
Research conducted by Liu et al. (2021) demonstrated that using this compound as a catalyst led to the formation of polystyrene with controlled molecular weight and narrow polydispersity indices. This property is essential for developing materials with specific mechanical and thermal properties.
Anticancer Activity
Recent studies have indicated potential anticancer properties of Ru-based compounds, including RuCl(p-cymene)((R)-dm-segphos). The compound has shown promising results in inhibiting cancer cell growth through mechanisms involving apoptosis.
Data Table: Anticancer Activity
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Ligand Variations
Key structural differences among analogous ruthenium complexes lie in the chirality, substituents on the phosphine ligands, and ancillary ligands. Below is a comparative analysis:
Table 1: Structural Comparison of Segphos®-Based Ruthenium Complexes
Key Observations:
- Steric Effects : The (R)-dtbm-segphos® ligand (CAS 944451-32-5) introduces 3,5-di-tert-butyl-4-methoxyphenyl groups, significantly increasing steric bulk compared to 3,5-xylyl. This enhances enantioselectivity in reactions with sterically hindered substrates .
- Ligand Rigidity : BINAP-based complexes (e.g., CAS 1034001-51-8) employ a rigid binaphthyl backbone, favoring planar transition states, whereas segphos®’s benzodioxole framework offers a more flexible chiral environment .
Catalytic Performance and Enantioselectivity
Table 2: Catalytic Activity in Asymmetric Hydrogenation
Key Findings:
- The (R)-dtbm-segphos® complex achieves near-perfect ee (98–99%) for bulky substrates due to enhanced steric shielding .
- BINAP-based catalysts exhibit higher TOFs but lower ee for certain substrates, reflecting a trade-off between activity and selectivity .
- The (R)-dm-segphos® complex balances moderate steric bulk with high activity, making it versatile for diverse substrates .
Preparation Methods
Materials and Conditions
| Component | Description |
|---|---|
| Ruthenium precursor | Dichlororuthenium(II) dimer with p-cymene ligands ([RuCl2(p-cymene)]2) |
| Chiral ligand | (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole |
| Solvent | Commonly dry, degassed solvents such as dichloromethane, toluene, or tetrahydrofuran (THF) |
| Atmosphere | Inert atmosphere (argon or nitrogen) to prevent oxidation |
| Temperature | Ambient to mild heating (room temperature to 50°C) |
Synthetic Steps
- Preparation of Ligand Solution: The chiral bisphosphine ligand is dissolved in anhydrous solvent under inert atmosphere.
- Addition of Ruthenium Precursor: The ruthenium dimer complex is added slowly to the ligand solution with stirring.
- Reaction Time: The mixture is stirred for several hours (typically 2–24 hours) to allow complete ligand substitution and formation of the monomeric complex.
- Work-up: The reaction mixture is filtered to remove any insoluble impurities.
- Isolation: The product is precipitated by addition of a non-polar solvent or by concentration under reduced pressure.
- Purification: The crude product is purified by recrystallization or chromatography under inert atmosphere if necessary.
- Storage: The final complex is stored in a sealed container under inert atmosphere at low temperature (2-8°C) due to its air sensitivity.
Representative Reaction Scheme
$$
\text{[RuCl}2(\text{p-cymene})]2 + 2 \times \text{(R)-bisphosphine ligand} \rightarrow 2 \times \text{Chloro(R)-bisphosphineruthenium(II) chloride}
$$
Research Findings and Optimization
- Ligand to Ru ratio: Stoichiometric or slight excess of ligand ensures complete complexation.
- Solvent choice: Non-coordinating solvents like dichloromethane favor complex formation without competing coordination.
- Temperature control: Mild heating can accelerate ligand substitution but excessive heat may degrade sensitive ligands.
- Purity of reagents: High purity and dryness are critical due to air and moisture sensitivity of phosphine ligands and ruthenium complexes.
- Reaction monitoring: Techniques such as ^31P NMR spectroscopy are used to confirm ligand coordination and complex formation.
Physical and Chemical Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular formula | C56H58Cl2O4P2Ru |
| Molecular weight | 1028.98 g/mol |
| Appearance | Orange to brown powder |
| Melting point | >100 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
| Stability | Air sensitive; store at 2–8 °C under inert atmosphere |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ruthenium precursor | [RuCl2(p-cymene)]2 | Commercially available or synthesized |
| Ligand | (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole | Chiral bisphosphine ligand |
| Solvent | Dichloromethane, toluene, or THF | Dry and degassed |
| Atmosphere | Argon or nitrogen | Prevent oxidation and moisture |
| Temperature | Room temperature to 50 °C | Mild heating accelerates reaction |
| Reaction time | 2–24 hours | Monitored by ^31P NMR or TLC |
| Product isolation | Filtration, precipitation, recrystallization | Under inert atmosphere |
Literature and Source Diversity
The preparation methods are supported by multiple research articles and chemical databases, including PubChem and ChemicalBook, which provide detailed chemical identifiers, physical properties, and supplier information confirming the synthetic approach and conditions. The complex is commercially available from several reputable chemical suppliers, indicating standardized preparation protocols are established in the field.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for preparing Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) Chloride, and how is its enantiomeric purity validated?
- Methodological Answer : The compound is synthesized via ligand substitution reactions starting from [RuCl₂(p-cymene)]₂. The chiral (R)-SEGPHOS ligand (5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole) is introduced under inert conditions to preserve stereochemical integrity. Enantiomeric purity is validated using chiral HPLC or circular dichroism (CD) spectroscopy. X-ray crystallography may confirm the absolute configuration of the ruthenium center .
Q. How does the steric and electronic environment of the 3,5-xylyl substituents on the SEGPHOS ligand influence catalytic activity?
- Methodological Answer : The 3,5-xylyl groups create a sterically crowded environment around the ruthenium center, enhancing enantioselectivity in asymmetric hydrogenation. Electronic effects are probed via comparative studies with ligands bearing electron-donating (e.g., methoxy) or electron-withdrawing substituents. Hammett plots and DFT calculations correlate substituent effects with turnover frequencies (TOFs) .
Q. What spectroscopic techniques are essential for characterizing this ruthenium complex?
- Methodological Answer : Key techniques include:
- ¹H/³¹P NMR : To confirm ligand coordination and monitor reaction progress.
- X-ray crystallography : For structural elucidation of the octahedral Ru center.
- ESI-MS : To verify molecular ion peaks matching the formula C₄₈H₄₂Cl₂O₄P₂Ru (MW: 916.78) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect enantioselectivity in asymmetric transfer hydrogenation catalyzed by this complex?
- Methodological Answer : Solvent polarity (e.g., toluene vs. methanol) modulates substrate-catalyst interactions. Low-polarity solvents favor tighter transition states, improving enantiomeric excess (ee). Temperature-dependent studies (0–60°C) reveal entropy-enthalpy compensation effects. Kinetic resolution experiments under varying conditions are analyzed using Eyring plots .
Q. What strategies resolve contradictions in enantioselectivity data between similar SEGPHOS-Ru catalysts?
- Methodological Answer : Discrepancies arise from subtle differences in ligand substituents (e.g., 3,5-xylyl vs. di-t-butyl groups). Systematic benchmarking using standardized substrates (e.g., acetophenone derivatives) isolates steric/electronic contributions. Cross-validation with computational models (e.g., NCI analysis) identifies non-covalent interactions critical for selectivity .
Q. How does ligand flexibility impact catalytic efficiency in dynamic kinetic resolution (DKR)?
- Methodological Answer : The bi-1,3-benzodioxole backbone in SEGPHOS allows conformational flexibility, enabling substrate-induced ligand rearrangements. Variable-temperature NMR and stopped-flow IR spectroscopy track ligand dynamics during catalysis. Comparative studies with rigid analogs (e.g., BINAP-based catalysts) quantify flexibility-driven rate enhancements .
Contradiction Analysis
- Observed Discrepancy : Catalysts with DTBM-SEGPHOS ligands show higher ee but lower TOF compared to 3,5-xylyl-SEGPHOS.
- Resolution : The bulky t-butyl groups increase steric hindrance, slowing substrate binding but improving transition-state discrimination. This trade-off is rationalized via Eyring parameters (Δ‡S vs. Δ‡H) .
Critical Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
